n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine
Overview
Description
n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of trimethylsilyl groups, which are known for their ability to protect functional groups during chemical reactions. The compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Bis(trimethylsilyl)cytosine is an immunosuppressive agent that primarily targets the immunodeficient acceptor . It has been shown to be active against a number of viruses, including HIV-1 and HSV-1 .
Mode of Action
The compound interacts with its targets by binding to the immunodeficient acceptor . This interaction results in the inhibition of the activity of purine and pyrimidine nucleotide synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Bis(trimethylsilyl)cytosine is the synthesis of purine and pyrimidine nucleotides . These nucleotides are essential components of DNA and RNA, and their synthesis is crucial for cell growth and proliferation. By inhibiting this pathway, Bis(trimethylsilyl)cytosine can exert its antiviral and immunosuppressive effects .
Pharmacokinetics
Its molecular weight of 25546 g/mol and boiling point of 300.40 °C suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of Bis(trimethylsilyl)cytosine’s action primarily involve the inhibition of nucleotide synthesis, which can lead to a decrease in viral replication and immune response modulation .
Biochemical Analysis
Biochemical Properties
Bis(trimethylsilyl)cytosine has been shown to be active against a number of viruses, including HIV-1 and HSV-1 . It also inhibits the activity of purine and pyrimidine nucleotide synthesis . This compound has been shown to stimulate the immune system in mice with a deficiency in T cells by reducing the expression of genes that are responsible for cytokines such as IL-4 and IL-10 .
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Bis(trimethylsilyl)cytosine involves its interaction with biomolecules. It binds to the immunodeficient acceptor, which leads to its immunosuppressive properties . It also inhibits the activity of purine and pyrimidine nucleotide synthesis .
Temporal Effects in Laboratory Settings
It is known that it has been used in research settings and has shown activity against a number of viruses .
Metabolic Pathways
It is known that it inhibits the activity of purine and pyrimidine nucleotide synthesis .
Transport and Distribution
It is known that it binds to the immunodeficient acceptor .
Subcellular Localization
Preparation Methods
The synthesis of n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with trimethylsilyl chloride in the presence of a base. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent the hydrolysis of the trimethylsilyl groups. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine is used in various scientific research applications, including:
Chemistry: It is used as a protecting group for amines and alcohols during multi-step synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, such as nucleoside analogs.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar compounds to n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine include other trimethylsilyl-protected pyrimidine derivatives. These compounds share similar chemical properties and are used for similar applications. this compound is unique in its specific structure and the particular functional groups it protects.
Some similar compounds include:
- 4-Pyridinamine, N-(trimethylsilyl)-
- 2,4-Diamino-6-(trimethylsilyl)pyrimidine
- 5-Bromo-2-(trimethylsilyl)pyrimidine
These compounds are used in various chemical synthesis processes and share the protective properties of the trimethylsilyl groups.
Properties
IUPAC Name |
N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3OSi2/c1-15(2,3)13-9-7-8-11-10(12-9)14-16(4,5)6/h7-8H,1-6H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEHUWMQLZFGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC1=NC(=NC=C1)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884794 | |
Record name | 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18037-10-0 | |
Record name | N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18037-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Trimethylsilyl)-2-((trimethylsilyl)oxy)-4-pyrimidinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018037100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(TRIMETHYLSILYL)-2-((TRIMETHYLSILYL)OXY)-4-PYRIMIDINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52FEX9LR9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the structural significance of Bis(trimethylsilyl)cytosine in nucleoside synthesis?
A1: Bis(trimethylsilyl)cytosine serves as a protected form of cytosine, a nucleobase found in DNA and RNA. The trimethylsilyl groups protect the reactive amine and hydroxyl groups of cytosine, allowing for selective chemical modifications at other positions of the molecule. [, , ] This protection strategy is crucial in nucleoside synthesis, where the controlled formation of the glycosidic bond between the sugar and the base is essential. [, ] Once the desired modifications are completed, the trimethylsilyl protecting groups can be easily removed under mild conditions to yield the desired nucleoside analog.
Q2: Can you provide specific examples of how Bis(trimethylsilyl)cytosine has been utilized in the synthesis of modified nucleosides?
A3: Bis(trimethylsilyl)cytosine has been employed as a key starting material in synthesizing various modified nucleosides. For instance, researchers successfully used it in the synthesis of 1-(2-Amino-2-deoxy-beta-D-xylofuranosyl)cytosine, a nucleoside analog. [] In another study, it played a vital role in the preparation of 2',3'-dideoxy-2',3'-alpha-methanocytidine. [] These examples showcase the versatility of Bis(trimethylsilyl)cytosine as a protected form of cytosine, enabling the creation of novel nucleosides with potential therapeutic applications.
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